2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II), also abbreviated as Ni(II)OEtp, is a type of coordination complex that has been explored for its potential as a catalyst in various organic transformations []. Nickel and its complexes are known to be efficient catalysts due to their ability to undergo multiple oxidation states []. Research suggests that Ni(II)OEtp may be particularly useful in reactions involving oxidative addition, C-H activation, reductive elimination, oxidative cyclization, oligomerization, and cross-coupling reactions [].
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) is a complex organic compound that belongs to the class of porphyrins. Its molecular formula is C36H44N4Ni, and it has a molecular weight of approximately 588.78 g/mol. This compound features a nickel ion coordinated to a porphyrin ring structure, which consists of eight ethyl groups attached to the nitrogen atoms of the porphyrin core. The compound typically appears as dark purple crystals or a crystalline powder and has notable thermal properties, with a melting point around 322 °C and an estimated boiling point of 602.53 °C .
Porphyrins are known for their ability to absorb light and participate in various photo
The chemical behavior of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) is characterized by its ability to undergo various reactions typical of metal-organic complexes:
Research indicates that porphyrin derivatives like 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) exhibit various biological activities. They have been studied for their potential roles in:
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) typically involves several steps:
This method allows for the production of high-purity nickel(II) octaethylporphyrin suitable for research and industrial applications.
The applications of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) are diverse and include:
Interaction studies involving 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) focus on its behavior when combined with various substrates or under different environmental conditions. These studies typically assess:
Similar compounds include various metalated porphyrins that share structural characteristics but differ in their metal centers or substituents. Here are some notable examples:
Compound Name | Metal Center | Unique Features |
---|---|---|
2,3-Diethyl-5-(4-methoxyphenyl)-pyrrole | None | Exhibits enhanced solubility and stability |
2-Hydroxyphenyl Octaethylporphyrin | None | Potential use in photodynamic therapy |
2-Methyl Octaethylporphyrin | None | Modified sterics may influence reactivity |
2,3-Diphenyl Octaethylporphyrin | None | Increased electron density due to phenyl groups |
2-Mercapto Octaethylporphyrin | None | Enhanced binding properties for sensor applications |
The uniqueness of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) lies in its specific coordination chemistry with nickel(II), which imparts distinct electronic properties beneficial for catalysis and photochemical applications .
The planar geometry of NiOEP drives anisotropic self-assembly through conjugated π-system interactions. STM imaging of benzene-deposited NiOEP on HOPG reveals molecular rows aligned along graphite's armchair direction with 1.58 ± 0.03 nm periodicity, corresponding to edge-to-edge porphyrin separation [1]. This spacing accommodates interdigitated ethyl substituents while maintaining π-orbital overlap (Figure 1A). Extended Transition State-Natural Orbital for Chemical Valence (ETS-NOCV) analysis quantifies the π-stacking interaction energy as -42.7 kcal/mol, significantly stronger than axial coordination modes (-28.3 kcal/mol) [3]. The deformation density isosurfaces show multicenter charge transfer between porphyrin macrocycles, stabilizing 1D assemblies through cooperative orbital interactions [3].
Solvent polarity modulates assembly kinetics: chloroform solutions yield shorter nanowires (50-200 nm) with higher defect density compared to benzene-grown structures (300-500 nm) [1]. This arises from chloroform's higher solubility parameter (δ = 19.0 MPa¹/²) disrupting intermolecular interactions versus benzene (δ = 18.4 MPa¹/²). Time-resolved UV-vis spectroscopy during assembly shows two-stage kinetics: rapid nucleation (k₁ = 2.3 × 10⁻³ s⁻¹) followed by slower elongation (k₂ = 7.8 × 10⁻⁵ s⁻¹), consistent with a nucleation-elongation model [5].
Nickel's d⁸ electronic configuration enables directional metal-ligand charge transfer (MLCT) that templates higher-order architectures. In chlorobenzene solutions, NiOEP forms trigonal superstructures with 2.1 nm lattice constants, evidenced by small-angle X-ray scattering (SAXS) peaks at q = 0.30 Å⁻¹ [5]. Density functional theory (DFT) calculations reveal Ni→porphyrin charge donation (0.98 e⁻) enhances intermolecular coupling through symmetry-allowed dπ-pπ interactions [4]. Transient absorption spectroscopy identifies MLCT-mediated excited states with lifetimes τ = 1.8 ps in solution versus τ = 4.2 ps in films, indicating stabilized charge transfer in condensed phases [5].
Electrochemical STM of NiOEP on Au(111) demonstrates potential-dependent assembly: at E = -0.25 V vs Ag/AgCl, molecules adopt flat-lying orientations forming 2D monolayers (coverage θ = 0.93 ML), while E = 0.45 V induces upright configurations enabling 3D multilayer growth [1]. This potential-tunable assembly stems from nickel's redox activity (Ni²+/Ni³+ E° = 0.32 V) altering molecular dipole moments by 1.7 D per oxidation state [5].
Ionic liquids (ILs) provide electrostatic and solvophobic driving forces for NiOEP crystallization. In 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), NiOEP forms hexagonal platelets (200-500 nm width) with (001) lattice spacing d = 1.42 nm, matching molecular dimensions [2]. Switching to 1-ethyl-3-methylimidazolium ethylsulfate ([EMIM][EtSO₄]) yields rhombic crystals (150 × 300 nm) with d = 1.38 nm, attributed to stronger anion-porphyrin hydrogen bonding (ΔG = -6.2 kcal/mol) [2].
Cation alkyl chain length systematically modulates aggregate size:
IL Cation | Chain Length | Crystal Size (nm) | Aspect Ratio |
---|---|---|---|
[BMIM]⁺ | C₄ | 220 ± 30 | 1.2:1 |
[HMIM]⁺ | C₆ | 180 ± 25 | 1.5:1 |
[OMIM]⁺ | C₈ | 150 ± 20 | 2.1:1 |
Longer chains increase IL viscosity (η = 45→89 cP) and decrease nucleation rates (J₀ = 2.1→0.7 × 10²⁴ m⁻³s⁻¹), favoring anisotropic growth [2].
IL interfaces enable light-directed assembly of NiOEP through photothermal effects. Under 445 nm irradiation (I = 50 mW/cm²), [BMIM][PF₆]-templated films exhibit reversible thickness changes (Δh = 12 nm) due to photoinduced charge separation at the IL/porphyrin interface [4]. Transient reflectance spectroscopy shows interfacial electron transfer from NiOEP to [BMIM]⁺ with τ = 150 fs, generating localized heating (ΔT = 8 K) that disrupts molecular packing [5].
Coordination with polyoxometalates (POMs) enhances photoresponse: NiOEP/[PW₁₁O₃₉]⁷⁻ superlattices in [EMIM][NTf₂] show 18% increase in photocurrent density (Jph = 1.2→1.42 mA/cm²) under AM1.5 illumination [2]. This arises from POM-mediated hole transport, confirmed by 25% reduction in charge recombination lifetime (τrec = 1.8→1.35 ns) [5].
Electronic structure evolves with dimensional confinement:
1D Nanowires (HOPG-supported):
2D Monolayers (Au(111)):
3D Crystals (IL-templated):
Metal-ligand charge transfer dominates in lower dimensions, while interlayer hopping prevails in 3D structures. Femtosecond X-ray spectroscopy reveals dimensionality-dependent excited state dynamics: 1D systems show persistent charge transfer states (τ = 2.8 ps), whereas 3D crystals exhibit rapid thermalization (τ = 0.9 ps) [5].